7-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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Overview
Description
7-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidine derivatives typically involves multicomponent reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives depending on the substituents on the aromatic aldehyde.
Industrial Production Methods
Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as atom economy and environmental safety. Multicomponent sonochemical reactions are favored due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridine derivatives: Known for their antibacterial and antifungal activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors with potential anticancer properties.
Uniqueness
7-{[4-(3-METHOXYPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE stands out due to its unique combination of a piperazine ring and a thiazolopyrimidine core. This structure provides a versatile platform for further chemical modifications and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
7-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-24-16-4-2-3-15(12-16)21-7-5-20(6-8-21)13-14-11-17(23)22-9-10-25-18(22)19-14/h2-4,9-12H,5-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPDJEUAJSGZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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